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Abstract

NTRC 0066-0 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the
dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Monopolar
Spindle 1 (Mpsl). TTK is a critical component of the spindle assembly checkpoint (SAC), a
crucial surveillance mechanism that ensures the fidelity of chromosome segregation during
mitosis. Overexpression of TTK is common in a variety of human cancers, including triple-
negative breast cancer (TNBC), and is often associated with aneuploidy and poor prognosis.
NTRC 0066-0 exerts its anti-tumor activity by inhibiting TTK, leading to a defective spindle
assembly checkpoint, subsequent chromosome missegregation, and ultimately, apoptosis in
cancer cells. This document provides a comprehensive overview of the pharmacological
properties of NTRC 0066-0, including its mechanism of action, in vitro and in vivo efficacy,
pharmacokinetic profile, and selectivity. Detailed experimental protocols and structured data
tables are provided to support further research and development.

Core Pharmacological Properties

NTRC 0066-0 is a preclinical candidate drug with demonstrated efficacy against a range of
cancer cell lines and in in vivo tumor models.[1][2][3] Its primary pharmacological effect is the
disruption of mitosis in rapidly dividing cancer cells.

Mechanism of Action
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NTRC 0066-0 is a selective inhibitor of TTK kinase with a reported IC50 of 0.9 nM.[4] TTK is a
key regulator of the spindle assembly checkpoint (SAC), a signaling pathway that prevents the
premature separation of sister chromatids during mitosis until all chromosomes are correctly
attached to the mitotic spindle.[4][5][6] By inhibiting TTK, NTRC 0066-0 overrides the SAC,
causing cells to exit mitosis prematurely, even in the presence of unattached kinetochores.[7][8]
This leads to severe chromosome missegregation and the formation of aneuploid cells, which
subsequently undergo apoptosis.[7] Studies have shown that cancer cell lines with activating
mutations in the CTNNB1 gene, which encodes [3-catenin, exhibit increased sensitivity to TTK
inhibitors like NTRC 0066-0.[7][9]

In Vitro Efficacy

NTRC 0066-0 has demonstrated potent anti-proliferative activity across a diverse panel of
human cancer cell lines, with IC50 values typically in the low nanomolar range.[1][4] For
instance, in a panel of 66 cancer cell lines, the average IC50 was 96 nM.[1] In specific
glioblastoma (GBM) cell lines, the IC50 values ranged from approximately 20 nM to 40 nM.[5]
Furthermore, NTRC 0066-0 effectively inhibited the proliferation of patient-derived colorectal
cancer organoids with an average IC50 of 27 nM.[3][10]

In Vivo Efficacy

The anti-tumor activity of NTRC 0066-0 has been confirmed in several preclinical mouse
models. As a single agent, orally administered NTRC 0066-0 has been shown to inhibit tumor
growth in xenograft models of triple-negative breast cancer (MDA-MB-231) and lung carcinoma
(A427).[1][2][11] In a xenograft model using a CTNNB1-mutant cell line, NTRC 0066-0 resulted
in complete inhibition of tumor growth.[7]

Notably, the combination of NTRC 0066-0 with the chemotherapeutic agent docetaxel has
shown synergistic effects. In a mouse model of TNBC, this combination therapy led to a
doubling of mouse survival and extended tumor remission without observable toxicity.[1][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological
properties of NTRC 0066-0.

Table 1: In Vitro Potency of NTRC 0066-0
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Cell Line/Assay

Parameter Value . Reference
Condition
TTK Enzymatic IC50 0.9 nM Biochemical Assay [4]
Average Anti- Panel of 66 cancer
) ) 96 nM ) [1]
proliferative 1C50 cell lines

. . . Various cancer cell
Anti-proliferative 1C50

11-290 nM lines (5-day [11[2]

Range ) )
incubation)

Glioblastoma Cell Line Serum-cultured GBM

20 - 40 nM _ [5]
IC50 Range cell lines
Colorectal Cancer Patient-derived

) 27 nM (average) ) [3][10]

Organoid IC50 organoids

Table 2: Kinase Selectivity Profile of NTRC 0066-0

Tested at 100 nM against a panel of 276 kinases. The following are the 10 most significantly
inhibited off-target kinases.
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Off-Target Kinase % Inhibition at 100 nM

PLK1 > 50%

PLK3 > 50%

PLK4 > 50%

TNK1 > 50%

MNK?2 > 50%

TSSK1 > 50%

NuaK1 > 50%

AurC > 50%

PKD2 > 50%

Nuak2 > 50%

Table 3: In Vivo Efficacy of NTRC 0066-0

Cancer Model Treatment Key Finding Reference

Triple-Negative Breast
NTRC 0066-0 (20 70% tumor growth

Cancer (MDA-MB-231 ) [2]
mg/kg, oral, g.0.d.) reduction

Xenograft)

Triple-Negative Breast Doubled survival,
NTRC 0066-0 +

Cancer (Spontaneous extended tumor [1][11]

Mouse Model)

Docetaxel

remission

CTNNB1-Mutant Lung
Carcinoma (A427
Xenograft)

NTRC 0066-0 (20
mg/kg, oral, gq.0.d.)

90% tumor growth

reduction

[2]

Experimental Protocols

TTK Enzymatic Assay (Representative Protocol)
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This protocol is based on commercially available TTK kinase assay kits and general kinase
assay principles.

» Reagent Preparation:

o

Prepare a 2X kinase assay buffer.

o Prepare a stock solution of NTRC 0066-0 in 100% DMSO. Perform serial dilutions in the
kinase assay buffer to achieve the desired final concentrations. The final DMSO
concentration should not exceed 1%.

o Prepare the substrate solution (e.g., Myelin Basic Protein, MBP) in the kinase assay
buffer.

o Prepare the ATP solution in the kinase assay buffer. The final ATP concentration should be
at or near the Km for TTK for accurate IC50 determination.

o Prepare the recombinant human TTK enzyme solution in the kinase assay buffer and keep
it on ice.

¢ Kinase Reaction:

[¢]

In a 96-well plate, add 5 L of the serially diluted NTRC 0066-0 or vehicle (DMSO).

[¢]

Add 10 pL of a 2X substrate/assay buffer mix to each well.

[e]

To initiate the reaction, add 5 pL of the TTK enzyme solution to each well. For the "blank”
control, add 5 pL of kinase assay buffer without the enzyme.

[e]

Incubate the plate at 30°C for 45 to 60 minutes.
» Signal Detection (using ADP-Glo™ Kinase Assay as an example):

o After the kinase reaction, add 20 pL of ADP-Glo™ Reagent to each well to stop the
reaction and deplete the remaining ATP.

o Incubate the plate at room temperature for 40 minutes.
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o Add 40 pL of Kinase Detection Reagent to each well. This reagent converts the ADP
generated into ATP and provides luciferase and luciferin to produce a luminescent signal.

o Incubate the plate at room temperature for 30 to 60 minutes.

o Measure the luminescence using a plate reader. The IC50 values are calculated from the
dose-response curves.

Cell Proliferation Assay

e Cell Plating:

o Seed cells in 24-well plates at a low density (e.g., 2,000-10,000 cells/well) and allow them
to adhere for 24 hours.

e Compound Treatment:
o Prepare serial dilutions of NTRC 0066-0 in the appropriate cell culture medium.

o Add the compound dilutions to the cells and incubate for a specified period (e.g., 3 or 5
days).

 Viability Assessment (e.g., using ATPlite):

o After the incubation period, measure cell viability using a commercially available kit such
as ATPlite, following the manufacturer's instructions.

o Generate dose-response curves and calculate the IC50 values.

In Vivo Xenograft Study (Triple-Negative Breast Cancer
Model)

e Animal Model:

o Use a well-defined mouse model that spontaneously develops breast tumors sharing key
features with human TNBC, or use immunodeficient mice for xenografts.[1][11]

e Tumor Induction:
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o For xenografts, implant human TNBC cells (e.g., MDA-MB-231) subcutaneously or
orthotopically into the mice.[2][11]

o Treatment Regimen:

o

Once tumors reach a palpable size (e.g., 150-200 mms3), randomize the mice into
treatment groups.

[¢]

Administer NTRC 0066-0 orally (e.g., at 20 mg/kg) every other day.[2]

[e]

For combination studies, administer docetaxel at a therapeutic dose.[1]

o

The vehicle control group should receive the same formulation without the active
compound.

e Monitoring and Endpoint:
o Monitor tumor growth using caliper measurements three times a week.
o Monitor the body weight of the mice as an indicator of toxicity.

o The study is typically terminated when tumors in the vehicle-treated group reach a
predetermined maximum size.[2]

Visualizations
Signhaling Pathway Diagram

Mitosis
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Caption: The Spindle Assembly Checkpoint pathway and the inhibitory action of NTRC 0066-0.

Experimental Workflow Diagram

In Vivo Xenograft Efficacy Study Workflow

1. Tumor Cell Implantation

(e.g., TNBC cells in mice)

2. Tumor Growth to
Palpable Size (e.g., 150-200 mm?)

3. Randomization of Mice
into Treatment Groups

NTRC 0066-0

Vehicle Control NTRC 0066-0
+ Docetaxel

5. Monitoring
- Tumor Volume
- Body Weight

6. Study Endpoint
(e.g., max tumor size in control)

7. Data Analysis
- Tumor Growth Inhibition
- Survival Analysis
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Caption: A generalized workflow for assessing the in vivo efficacy of NTRC 0066-0.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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